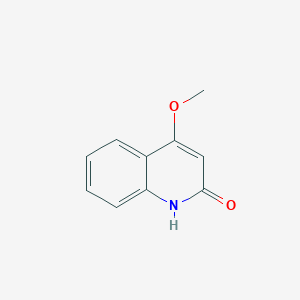

4-Methoxy-1H-quinolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYFMHAOCYPGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344887 | |

| Record name | 4-Methoxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27667-34-1 | |

| Record name | 4-Methoxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Methoxy-1H-quinolin-2-one from Substituted Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-methoxy-1H-quinolin-2-one and its derivatives starting from substituted anilines. This quinolinone scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. This document details two robust synthetic strategies, providing step-by-step experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in their synthetic endeavors.

Introduction

The this compound core is a privileged scaffold in synthetic and medicinal chemistry. Its derivatives have shown a wide range of pharmacological activities. The synthesis of this key intermediate can be approached through several strategic pathways, primarily diverging on the method of constructing the core quinolinone ring system. This guide will focus on two effective and well-documented methodologies: an indirect route via a dichloroquinoline intermediate and a more direct route involving the formation and subsequent O-methylation of a 4-hydroxy-2-quinolone precursor.

Synthetic Strategies Overview

Two principal synthetic pathways are detailed herein:

-

Route A: Indirect Synthesis via Dichloroquinoline Intermediate. This multi-step process begins with the formation of a 2,4-dichloroquinoline derivative from a substituted aniline and malonic acid. This intermediate is then subjected to a double methoxylation, followed by a selective acidic hydrolysis to yield the target this compound.

-

Route B: Direct Synthesis via O-Methylation of 4-Hydroxy-1H-quinolin-2-one. This strategy involves the initial construction of the 4-hydroxy-1H-quinolin-2-one core, typically through a thermal cyclization reaction between an aniline and a malonic acid derivative (e.g., diethyl malonate), a variant of the Conrad-Limpach-Knorr synthesis. The resulting hydroxyl group is then specifically methylated to afford the final product.

The choice between these routes may depend on the availability of starting materials, desired substitution patterns, and scalability considerations.

Route A: Indirect Synthesis via Dichloroquinoline Intermediate

This pathway is a versatile method that proceeds through stable, isolable intermediates.

Logical Workflow for Route A

An In-depth Technical Guide to 4-Methoxy-1H-quinolin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. Key quantitative data are presented in a structured format for easy reference. Detailed experimental protocols for its synthesis and characterization are also included. Furthermore, this guide visualizes a common synthetic pathway and a representative biological signaling pathway associated with quinolinone derivatives, offering a valuable resource for researchers in drug discovery and development.

Chemical Properties and Structure

This compound is a solid at room temperature, with its structure characterized by a fused benzene and a 2-pyridone ring, substituted with a methoxy group at the 4-position.

Quantitative Chemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.184 g/mol | [1] |

| Exact Mass | 175.063 g/mol | [1] |

| Melting Point | 249-252 °C | [1] |

| Boiling Point | 398 °C (Predicted) | [2] |

| Solubility | Recrystallized from hot ethanol-water | [1] |

| pKa | Data not available | |

| CAS Number | 27667-34-1 | [2][3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of solid this compound shows characteristic absorption bands.[1] Key peaks include:

-

3300-3000 cm⁻¹: N-H stretching vibrations.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.[1]

-

δ 7.95 (s, 1H): C5-H proton.[1]

-

δ 7.41-6.98 (m, 2H): C7 & C8 aromatic protons.[1]

-

δ 7.20 (d, 1H): C6-H proton.[1]

-

δ 6.21 (s, 1H): C3-H proton.[1]

-

δ 3.99 (s, 3H): C4-OCH₃ protons.[1]

Mass Spectrometry: The exact mass of this compound has been determined to be 175.063 g/mol .[1]

Crystal Structure

Experimental Protocols

Synthesis of this compound

An efficient three-step synthesis method for this compound starting from aniline has been reported.[1]

Step 1: Synthesis of 2,4-dichloroquinoline

-

An equimolar mixture of aniline (0.1 mol) and phosphoryl chloride (60 mL) is taken in a round-bottom flask fitted with a reflux condenser.

-

Malonic acid (0.1 mol) is added carefully to the mixture.

-

The reaction mixture is heated at 150 °C for 5 hours.

-

After cooling, the mixture is poured into ice with vigorous stirring and neutralized with sodium carbonate.

-

The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield 2,4-dichloroquinoline.

Step 2: Synthesis of 2,4-dimethoxyquinoline

-

2,4-dichloroquinoline (14 mmol) is heated with a freshly prepared methanolic sodium methoxide solution (from 2.0 g of Na in 50 mL of MeOH) in a water bath for 5 hours.

-

The reaction mixture is cooled and poured into ice, then neutralized with acetic acid.

-

The white precipitate of 2,4-dimethoxyquinoline is filtered, washed with water, and recrystallized from methanol.

Step 3: Synthesis of this compound

-

2,4-dimethoxyquinoline (11 mmol) is refluxed with glacial acetic acid and concentrated HCl in a round-bottom flask for 4 hours.

-

The reaction mixture is concentrated, poured into crushed ice, and neutralized with sodium carbonate.

-

The resulting solid is filtered, dried, and purified by recrystallization from hot ethanol-water to yield pure this compound.[1]

Biological Activity and Signaling Pathways

Quinolin-2-one derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4] While the specific molecular targets of this compound are not extensively detailed, the quinoline scaffold is known to interact with key signaling pathways implicated in cancer.

Quinoline-based molecules have been identified as inhibitors of receptor tyrosine kinases such as c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors can disrupt major downstream carcinogenic signaling cascades, including the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. quinoline-2,4-diol | CAS#:70254-44-3 | Chemsrc [chemsrc.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. asianpubs.org [asianpubs.org]

- 6. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Methoxy-1H-quinolin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methoxy-1H-quinolin-2-one, a quinolinone derivative of interest in medicinal chemistry and drug development. The following sections detail its characteristic spectroscopic signature, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The key data points are summarized in the tables below for ease of reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, revealing their chemical environment and proximity to other atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | s | 1H | C5-H |

| 7.41-6.98 | m | 3H | C6-H, C7-H, C8-H |

| 7.20 | d | 1H | Aromatic Proton |

| 6.21 | s | 1H | C3-H |

| 3.99 | s | 3H | C4-OCH₃ |

Solvent: Not specified in the available literature, but likely DMSO-d₆ or CDCl₃. The chemical shifts may vary slightly depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. Based on data from closely related quinolinone derivatives and standard chemical shift tables, the predicted ¹³C NMR chemical shifts for this compound are as follows.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165 | C2 (C=O) |

| ~150 | C4 (C-OCH₃) |

| ~140 | C8a |

| ~130 | C8 |

| ~125 | C6 |

| ~122 | C5 |

| ~116 | C4a |

| ~115 | C7 |

| ~90 | C3 |

| ~56 | OCH₃ |

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3000 | Broad | N-H stretching |

| 2950-2853 | Medium | C-H stretching (aliphatic) |

| 1600 | Strong | C=O stretching (amide) |

| 1250 | Strong | C-O-C stretching (ether) |

| 880 | Medium | C-N stretching |

| 800-700 | Medium | C-H bending (aromatic) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Assignment |

| 175.063 | [M]+ (Exact Mass) |

| 175.184 | [M]+ (Molecular Weight) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Typically 0-12 ppm.

-

Referencing: The chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Typically 0-220 ppm.

-

Referencing: The chemical shifts are referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder or a blank KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

The sample may need to be filtered to remove any particulate matter.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

The standard electron energy for EI is 70 eV.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a desired m/z range to detect the molecular ion and fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

The Multifaceted Biological Activities of 4-Methoxy-1H-quinolin-2-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological properties. Among these, 4-Methoxy-1H-quinolin-2-one and its derivatives have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for ongoing and future drug discovery and development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK), and p53 pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 | 0.11 | Lapatinib | 12.80 |

| (E)-3-{4-{[4-(Benzyloxy)-3-chlorophenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4d) | MDA-MB-231 | 0.18 | Lapatinib | 12.80 |

| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 2774 (Ovarian) | Not specified, but showed dose-dependent inhibition | Not specified | Not specified |

| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | SKOV3 (Ovarian) | Not specified, but showed dose-dependent inhibition | Not specified | Not specified |

| 4-Anilinoquinoline Derivative (2i) | HeLa | 7.15 | Gefitinib | 17.12 |

| 4-Anilinoquinoline Derivative (2i) | BGC-823 | 4.65 | Gefitinib | 19.27 |

Signaling Pathways in Anticancer Activity

The anticancer effects of quinolinone derivatives are often attributed to their interaction with critical signaling cascades that regulate cell fate.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[1] Quinolinone derivatives have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[1]

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is a hallmark of many cancers.[3] Some quinolinone derivatives have been shown to inhibit components of the MAPK pathway, such as p38 MAP kinase, thereby impeding cancer progression.[4]

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress, such as DNA damage.[5][6] Some anticancer agents exert their effects by activating the p53 pathway. Certain quinolinone derivatives have been observed to increase the protein levels of p53, leading to apoptosis in cancer cells.[7]

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Quinolinone derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of 4-hydroxy-2-quinolinone derivatives, which share a core structure with 4-methoxy derivatives. The data is presented as IC50 values for the inhibition of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.

| Compound/Derivative | LOX Inhibition IC50 (µM) |

| Quinolinone–carboxamide (3h) | 10 |

| Quinolinone–carboxamide (3s) | 10 |

| Quinolinone–carboxamide (3g) | 27.5 |

| Quinolinone hybrid with acetylated ferulic acid (11e) | 52 |

| 4-methoxy-cinnamic acid derivative (11f) | 70.0 |

| Cinnamic acid derivative (11g) | 85.5 |

A study on a specific quinoline, 7-hydroxy-6-methoxyquinolin-2(1H)-one, showed it effectively suppressed the overproduction of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β in LPS-stimulated macrophages.[8]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol outlines a common method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

-

Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

2. Compound Treatment:

-

Cells are pre-treated with various concentrations of the test quinolinone derivatives for 1-2 hours.

-

Subsequently, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and co-incubated with the test compounds for 24 hours.

3. Nitrite Quantification (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent.

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated by comparing the absorbance of treated cells to that of LPS-stimulated control cells.

4. Cell Viability Assay:

-

A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Quinolin-2-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[9]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits visible growth of a microorganism, for various quinoline derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | Daptomycin | Not specified |

| Quinoline-2-one derivative (6c) | VRE | 0.75 | Daptomycin | Not specified |

| Quinoline-2-one derivative (6c) | MRSE | 2.50 | Daptomycin | Not specified |

| 7-Methoxyquinoline derivative (3l) | E. coli | 7.812 | Not specified | Not specified |

| 7-Methoxyquinoline derivative (3l) | C. albicans | 31.125 | Not specified | Not specified |

| Quinoline-2-one derivative (6i) | S. aureus | 0.018 - 0.061 | Ciprofloxacin | 0.018 |

| Quinoline-2-one derivative (6l) | S. aureus | 0.018 - 0.061 | Ciprofloxacin | 0.018 |

| Quinoline-2-one derivative (6o) | S. aureus | 0.018 - 0.061 | Ciprofloxacin | 0.018 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

1. Inoculum Preparation:

-

A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).[10]

2. Compound Dilution:

-

The test quinolinone derivative is serially diluted two-fold in the broth within a 96-well microtiter plate to create a range of concentrations.

3. Inoculation:

-

Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

A positive control well (inoculum without compound) and a negative control well (broth only) are included on each plate.

4. Incubation:

-

The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

5. MIC Determination:

-

After incubation, the wells are visually inspected for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[9]

Experimental Protocols: A Closer Look

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to attach for 24 hours.[9]

2. Compound Treatment:

-

Cells are treated with serial dilutions of the quinolinone derivatives for a specified period (e.g., 24, 48, or 72 hours).[12]

3. MTT Addition:

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.[14]

4. Formazan Solubilization:

-

The MTT-containing medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals produced by viable cells.[9]

5. Absorbance Measurement:

-

The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

6. Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with the ability to modulate key signaling pathways, make them attractive candidates for further development. The data and protocols presented in this guide offer a foundational resource for researchers to design and execute further studies, with the ultimate goal of translating these promising laboratory findings into novel therapeutic agents. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most potent derivatives.

References

- 1. ClinPGx [clinpgx.org]

- 2. abmole.com [abmole.com]

- 3. cusabio.com [cusabio.com]

- 4. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. atcc.org [atcc.org]

The Core Mechanism of Action of 4-Methoxy-1H-quinolin-2-one in Biological Systems: An In-depth Technical Guide

Abstract: The quinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a multitude of synthetic compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.[1] While direct and extensive research on the specific mechanism of action for 4-Methoxy-1H-quinolin-2-one is limited in publicly available scientific literature, this technical guide consolidates the current understanding by examining the biological activities of its closest structural analogs. This document leverages data from related 4-alkoxy and other substituted quinolinone derivatives to elucidate the core mechanisms of action, providing a valuable comparative context for researchers. Key activities of the quinolinone scaffold involve the inhibition of critical cellular enzymes such as lipoxygenase (LOX), topoisomerase I (TOP1), and phosphatidylinositol 3-kinase (PI3Kα), as well as the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK. This guide presents a synthesis of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the implicated signaling pathways and experimental workflows to support further research and drug development efforts in this promising area of medicinal chemistry.

Introduction

Quinolin-2-one derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the field of drug discovery due to their diverse and potent biological activities.[1] The core quinolinone structure serves as a versatile scaffold for chemical modifications, leading to a wide range of pharmacological effects. This guide focuses on the potential mechanisms of action of this compound by drawing parallels with its well-studied analogs. The primary mechanisms discussed herein are enzyme inhibition and modulation of cellular signaling pathways, which are central to the observed anticancer, anti-inflammatory, and neuroprotective effects of this class of compounds.

Enzyme Inhibition

A predominant mechanism of action for many quinolinone derivatives is the inhibition of key enzymes involved in cellular proliferation, inflammation, and DNA replication.

Lipoxygenase (LOX) Inhibition

Several 4-hydroxy-2-quinolinone derivatives have been shown to be effective inhibitors of lipoxygenase (LOX), an enzyme implicated in inflammatory pathways. The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50).

| Compound ID | Derivative of 4-hydroxy-2-quinolinone | LOX Inhibitory Activity (IC50) | Reference |

| 11e | Acetyloxy-ferulic acid derivative | 52.5 µM | [2] |

| 11f | 4-methoxy-cinnamic acid derivative | 70.0 µM | [2] |

| 11g | Cinnamic acid derivative | 85.5 µM | [2] |

| 3h | Quinolinone-carboxamide | 10 µM | [2] |

| 3s | Quinolinone-carboxamide | 10 µM | [2] |

| 3g | Quinolinone-carboxamide | 27.5 µM | [2] |

Topoisomerase I (TOP1) Inhibition

Certain 4-alkoxy-2-arylquinolines have been identified as a new class of topoisomerase I inhibitors.[3] TOP1 is a crucial nuclear enzyme involved in DNA replication and transcription, making it a key target for anticancer therapies.[3]

Phosphatidylinositol 3-kinase (PI3Kα) Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Derivatives of the quinolinone scaffold have been investigated as inhibitors of PI3Kα, a key component of this pathway.[4]

Modulation of Cellular Signaling Pathways

The biological effects of quinolinone derivatives are also mediated through their influence on complex intracellular signaling networks.

PI3K/Akt/mTOR Signaling Pathway

As mentioned, quinolinone analogs can directly inhibit PI3Kα. This inhibition has downstream effects on the entire PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival. A notable example is 4-phenylquinolin-2(1H)-one, which has been identified as a specific allosteric inhibitor of Akt, preventing its phosphorylation and activation.[5][6] This compound was found to interact with the PH domain of Akt, inducing a conformational change that hinders its phosphorylation by upstream kinases like mTORC2 and PDK1.[5][6]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cell fate, involved in processes such as proliferation, differentiation, and apoptosis. While direct evidence for this compound is pending, studies on related compounds like 4-methoxy-TEMPO have shown activation of the MAPK pathway, leading to increased reactive oxygen species (ROS), DNA damage, and autophagy in HepG2 cells.[3] This suggests that the 4-methoxy substitution could play a role in modulating this pathway.

Induction of Apoptosis

A significant anticancer mechanism of quinolinone derivatives is the induction of apoptosis, or programmed cell death. For instance, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one has been shown to induce apoptosis in human ovarian cancer cells.[2] This is achieved by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins p53 and Bax.[2] This shift in the balance of apoptotic regulators ultimately leads to cell cycle arrest at the G2/M phase and subsequent cell death.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinolinone derivatives.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme lipoxygenase.

-

Principle: The assay is based on the 15-lipoxygenase catalyzed reaction between oxygen and a polyunsaturated fatty acid, such as linoleic acid. The formation of a conjugated diene system results in an increase in absorbance at 234 nm, which is used to quantify the reaction product.

-

Reagents:

-

Borate buffer (0.2 M, pH 9.0)

-

Substrate solution: Linoleic acid (or arachidonic acid) in borate buffer.

-

Enzyme solution: 15-lipoxygenase from soybeans dissolved in borate buffer.

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a quartz cuvette, mix the enzyme solution with the test compound solution (or solvent for control).

-

Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the substrate solution to the cuvette.

-

Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

-

Topoisomerase I (TOP1) DNA Cleavage Assay

This assay is used to identify compounds that act as TOP1 inhibitors by stabilizing the TOP1-DNA cleavage complex.

-

Principle: The assay utilizes a 3'-radiolabeled DNA substrate. In the presence of a TOP1 inhibitor, the enzyme-mediated cleavage of the DNA is enhanced, leading to the accumulation of shorter DNA fragments that can be visualized by gel electrophoresis.

-

Reagents:

-

3'-[32P]-labeled double-stranded DNA fragment

-

Recombinant human TOP1

-

Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)

-

Test compound at various concentrations

-

SDS solution

-

Loading dye (containing formamide)

-

-

Procedure:

-

Incubate the radiolabeled DNA substrate with recombinant TOP1 in the reaction buffer in the presence of various concentrations of the test compound for 20 minutes at 25°C.[8]

-

Terminate the reaction by adding SDS (0.5% final concentration).[8]

-

Add loading dye to the reaction mixtures.[8]

-

Denature the DNA by heating.

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography.

-

The intensity of the cleaved DNA bands relative to the control indicates the inhibitory activity of the compound.[8][9]

-

PI3Kα Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescence-based assay to measure the kinase activity of PI3Kα and the inhibitory effect of test compounds.

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the PI3Kα reaction, a reagent is added to deplete the remaining ATP. Then, a second reagent is added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration.

-

Reagents:

-

PI3Kα enzyme

-

PI3K lipid substrate (e.g., PIP2)

-

Test compound

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Procedure:

-

Set up the kinase reaction by adding the PI3Kα enzyme, lipid substrate, and test compound at various concentrations to a 96-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The inhibitory activity is determined by the reduction in the luminescent signal compared to the control.

-

Conclusion

While the specific molecular targets and mechanisms of action of this compound require further dedicated investigation, the extensive research on its structural analogs provides a strong foundation for understanding its potential biological activities. The quinolinone scaffold consistently demonstrates the ability to inhibit key enzymes such as lipoxygenase, topoisomerase I, and PI3Kα. Furthermore, these compounds can modulate critical cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and induce apoptosis in cancer cells. The data and protocols presented in this guide offer a comprehensive overview of the core mechanisms associated with the quinolin-2-one class of compounds and provide a roadmap for future research into the specific therapeutic potential of this compound. Further studies are warranted to elucidate the precise molecular interactions and to validate these potential mechanisms of action for this specific compound.

References

- 1. benchchem.com [benchchem.com]

- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Quinolinone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone and its related scaffolds, such as quinazolinone, are a critical class of nitrogen-containing heterocyclic compounds. They form the foundational structure of numerous natural products and pharmacologically active molecules.[1] Found in a diverse range of organisms including plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities.[1] Their therapeutic potential is underscored by the number of quinoline-based drugs approved by the FDA, such as the anticancer agents bosutinib and lenvatinib, and the antimalarial drug chloroquine.[1] The potent bioactivity of quinolinone derivatives has spurred significant research into the discovery of novel analogues from both natural and synthetic sources.[1] Natural product discovery campaigns continue to identify new quinolinone alkaloids from sources like endophytic fungi, which are microorganisms living within plant tissues.[1] This guide provides an in-depth overview of the core processes involved in the discovery and isolation of novel quinolinone compounds from natural sources and their subsequent characterization and synthesis.

Discovery and Bioactivity of Quinolinone Alkaloids

Quinolinone alkaloids have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. Their potency is often evaluated using in vitro assays to determine their half-maximal inhibitory concentration (IC50) against cancer cell lines or their minimum inhibitory concentration (MIC) against microbial strains.

Anticancer Activity

Quinolinone alkaloids have shown significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The tables below summarize the reported IC50 values for a selection of quinolinone alkaloids.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| 1-methyl-2-[7-hydroxy-(E)-9-tridecenyl]-4(1H)-quinolone | Gastric N-87 | 16.25 | [1] |

| Oligophyline | Stomach Cancer (SCL) | 17.9 | [2][3] |

| Oligophyline | Stomach Cancer (SCL-6) | 16.56 | [2][3] |

| Seco-cytochalasin A | A549 (Lung Carcinoma) | 7.8 - 70.2 | [4] |

| Seco-cytochalasin B | A549 (Lung Carcinoma) | 7.8 - 70.2 | [4] |

| Seco-cytochalasin C | A549 (Lung Carcinoma) | 7.8 - 70.2 | [4] |

| Seco-cytochalasin D | A549 (Lung Carcinoma) | 7.8 - 70.2 | [4] |

| Seco-cytochalasin E | A549 (Lung Carcinoma) | 7.8 - 70.2 | [4] |

| Seco-cytochalasin F | A549 (Lung Carcinoma) | 7.8 - 70.2 | [4] |

| Cytochalasin Z17 | A549 (Lung Carcinoma) | 7.8 - 70.2 | [4] |

| Cytochalasin E | A549 (Lung Carcinoma) | 7.8 - 70.2 | [4] |

| Rosellichalasin | A549 (Lung Carcinoma) | 7.8 - 70.2 | [4] |

Antimicrobial Activity

The quinolinone scaffold is also a key feature in many antimicrobial agents. The following tables present the Minimum Inhibitory Concentration (MIC) values of various quinolinone alkaloids against different bacterial and fungal strains.

Antibacterial Activity

| Alkaloid/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| QQ1 | Staphylococcus aureus | 1.22 | [5] |

| QQ5 | Staphylococcus aureus | 1.22 | [5] |

| QQ6 | Staphylococcus aureus | 1.22 | [5] |

| QQ1 | Staphylococcus epidermidis | 1.22 | [5] |

| QQ2 | Staphylococcus epidermidis | 1.22 | [5] |

| QQ3 | Staphylococcus epidermidis | 1.22 | [5] |

| QQ5 | Staphylococcus epidermidis | 1.22 | [5] |

| QQ6 | Staphylococcus epidermidis | 1.22 | [5] |

| QQ6 | Enterococcus faecalis | 4.88 | [5] |

| QQ3 | Enterococcus faecalis | 9.76 | [5] |

| Myoporumine A | MRSA | 6.25 | [1] |

| Myoporumine B | MRSA | 6.25 | [1] |

| Evocarpine | MRSA | 8 | [6] |

| Mokluangin B | Bacillus subtilis | 16 | [1] |

| Mokluangin B | Escherichia coli | 16 | [1] |

| Mokluangin C | Escherichia coli | 16 | [1] |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [1] |

| Sanguinarine | Staphylococcus aureus | 1.9 | [1] |

Antifungal Activity

| Alkaloid | Fungal Strain | MIC (µg/mL) | Reference |

| Chelerythrine | Candida albicans | 62.5 | [7] |

| Chelidonine | Candida albicans | 62.5 | [7] |

Experimental Protocols: Isolation and Synthesis

The isolation of quinolinone alkaloids from natural sources and their chemical synthesis are fundamental processes for their study and development as therapeutic agents.

Isolation from Natural Sources: A General Protocol

The extraction and isolation of alkaloids from plant material generally follow a multi-step procedure aimed at separating the target compounds from the complex matrix of other plant metabolites.

1. Sample Preparation and Extraction:

-

Grinding: The dried plant material (e.g., leaves, stems, roots) is ground into a fine powder to increase the surface area for solvent extraction.

-

Maceration: The powdered material is soaked in an organic solvent, typically methanol or ethanol, for an extended period (e.g., 20 days) at room temperature.[1] This allows the secondary metabolites, including alkaloids, to dissolve into the solvent.

-

Filtration and Concentration: The mixture is filtered to separate the crude extract from the solid plant material. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.[1]

2. Fractionation (Initial Separation):

-

The crude extract is often subjected to liquid-liquid extraction to partition compounds based on their polarity. For example, the extract can be dissolved in a biphasic system of ethyl acetate and water, and the organic layer containing the alkaloids is collected.

-

Alternatively, a primary round of column chromatography on silica gel can be used to separate the crude extract into several fractions of decreasing polarity.

3. Chromatographic Purification:

-

Column Chromatography (CC): Fractions obtained from the initial separation are further purified using column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute the compounds.

-

Preparative Thin-Layer Chromatography (pTLC): For smaller scale purifications or to separate closely related compounds, pTLC can be employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of alkaloids to achieve high purity. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile and water or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Detailed Protocol: Bioassay-Guided Isolation from Endophytic Fungi

This protocol outlines a typical workflow for the isolation of bioactive quinolinone alkaloids from endophytic fungi, using bioassays to guide the fractionation process.

1. Fungal Fermentation and Extraction:

-

The endophytic fungus is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) for a specific period to allow for the production of secondary metabolites.[8]

-

The fungal biomass and the culture medium are then extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure.

2. Bioassay-Guided Fractionation:

-

The crude extract is tested for its biological activity (e.g., anticancer, antimicrobial).

-

If active, the extract is subjected to fractionation using column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).

-

Each fraction is then tested in the bioassay. The most active fractions are selected for further purification.

3. Isolation and Purification of Active Compounds:

-

The active fractions are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography and preparative HPLC, until pure compounds are obtained.

-

The purity of the isolated compounds is assessed by analytical HPLC.

4. Structure Elucidation:

-

The chemical structures of the isolated pure compounds are determined using spectroscopic methods, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC).

Chemical Synthesis: Total Synthesis of (±)-Peniprequinolone

The following protocol details the total synthesis of (±)-Peniprequinolone, a fungal metabolite, as developed by Heretsch and Christmann. This synthesis features a key regioselective aryne insertion into an unsymmetric imide followed by a diastereoselective intramolecular aldol cyclization.[9]

Stage 1: Synthesis of Precursors

-

Prepare the necessary starting materials: the unsymmetric imide and the aryne precursor.

Stage 2: Aryne Insertion Reaction (Continuous Flow)

-

Prepare three stock solutions:

-

Unsymmetric imide in THF.

-

Aryne precursor in THF.

-

Tetrabutylammonium triphenyldifluorosilicate (TBAT) in THF.

-

-

Pump the three stock solutions at appropriate flow rates to achieve a 1:1.5:1.8 molar ratio of imide:aryne precursor:TBAT into a T-mixer.

-

The combined flow is passed through a heated reactor with a residence time of approximately 8 minutes.

-

The reaction mixture is collected, concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to isolate the N-acylated 2-aminobenzophenone intermediate.

Stage 3: Intramolecular Aldol Cyclization

-

To a solution of the N-acylated 2-aminobenzophenone intermediate in dry THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (KOtBu).

-

Stir the reaction mixture at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous NH₄Cl solution.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford (±)-Peniprequinolone.

Quantitative Data for Synthesis

| Synthesis Method | Starting Materials | Product | Typical Yield | Purity | Reference |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | Low to moderate | Often requires extensive purification | [9] |

| Combes Quinoline Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines | Good | Good | [9] |

| Camps Cyclization | o-acylaminoacetophenone, base | 2,4-dihydroxyquinolines | Good | Good | [9] |

| Heretsch-Christmann Synthesis | Unsymmetric imide, aryne precursor | (±)-Peniprequinolone | Not specified | High | [9] |

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which quinolinone alkaloids exert their biological effects is crucial for their development as therapeutic agents. This often involves elucidating their impact on key cellular signaling pathways.

Experimental Workflow for Bioassay-Guided Isolation

The following diagram illustrates a typical workflow for the bioassay-guided isolation of bioactive compounds from a natural source.

Caption: Workflow for Bioassay-Guided Isolation of Natural Products.

Signaling Pathways Modulated by Alkaloids

Alkaloids, including quinolinones, can exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer cells.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its overactivation is common in many cancers. Some alkaloids have been shown to inhibit this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Quinolinone Alkaloids.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of several cancers, particularly colorectal cancer.

Caption: Modulation of the Wnt/β-catenin Pathway by Quinolinone Alkaloids.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the STAT3 Signaling Pathway by Quinolinone Alkaloids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its chronic activation is linked to the development and progression of cancer.

Caption: Inhibition of the NF-κB Signaling Pathway by Quinolinone Alkaloids.

Conclusion

The discovery and isolation of quinolinone alkaloids from natural sources, coupled with the development of efficient synthetic methodologies, continue to provide a rich pipeline of novel chemical entities for drug development.[1] Their diverse and potent biological activities, particularly in the areas of oncology and infectious diseases, highlight the therapeutic potential of this structural class. This guide has provided an overview of the key processes involved in the discovery, isolation, and characterization of quinolinone alkaloids, along with detailed experimental protocols and insights into their mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting and dynamic field.

References

- 1. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Methoxy-1H-quinolin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1H-quinolin-2-one is a heterocyclic organic compound with a quinolinone core structure that is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides an overview of the available solubility information for this compound, a detailed experimental protocol for determining its solubility, and a workflow for its chemical synthesis.

Data Presentation: Solubility Profile

The following table summarizes the qualitative solubility of this compound in selected organic solvents based on information gathered from synthesis and purification procedures. It is important to note that this information is primarily derived from recrystallization experiments and indicates solubility at elevated temperatures.

| Solvent System | Temperature | Solubility Indication | Source |

| Ethanol-Water | Hot | Soluble for Recrystallization | [1] |

| Methanol | Not Specified | Used for washing during synthesis | [1] |

Note: For precise quantitative solubility data, it is recommended to perform experimental determination using the protocol outlined below.

Experimental Protocols: Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a particular solvent.[2][3][4] The following protocol provides a step-by-step guide for determining the solubility of this compound in an organic solvent of interest.

1. Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5][6]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. The filter should be compatible with the organic solvent used.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature based on the measured concentration of the saturated solution and the dilution factor.

-

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a common three-step synthesis route for this compound, starting from a substituted aniline.[1][7][8]

Caption: Synthesis workflow for this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scribd.com [scribd.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. [PDF] Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Stability of 4-Methoxy-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical stability of 4-Methoxy-1H-quinolin-2-one, a quinolinone derivative of interest in pharmaceutical research. The document outlines detailed experimental protocols for forced degradation studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in accordance with ICH guidelines. While specific quantitative stability data for this compound is not extensively available in public literature, this guide presents a framework for generating such data through structured tables and proposes potential degradation pathways based on the known chemistry of the quinolinone scaffold. Furthermore, this guide includes mandatory visualizations using Graphviz to illustrate experimental workflows and potential degradation mechanisms, serving as a practical resource for researchers involved in the stability testing and formulation development of this and similar molecules.

Introduction

This compound belongs to the quinolinone class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. Understanding the intrinsic stability of a drug candidate is a critical aspect of the drug development process, influencing formulation strategies, storage conditions, and shelf-life determination. Forced degradation studies, or stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This guide provides a detailed framework for assessing the physical and chemical stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1] |

| Melting Point | 251-253 °C | [2] |

| Appearance | Solid | [2] |

| pKa | Data not available | |

| LogP | 1.95 | [1] |

| Solubility | Data not available |

Chemical Stability: Forced Degradation Studies

Forced degradation studies are performed to deliberately degrade the sample under conditions more severe than accelerated stability testing. This helps in understanding the degradation pathways and developing stability-indicating methods. The recommended degradation level is typically between 5-20%.[3]

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted in the following diagram.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction with water, which can be catalyzed by acids or bases.[4]

3.2.1. Experimental Protocol for Hydrolytic Degradation

-

Sample Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid.

-

Incubate the solution at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base (e.g., 0.1 N to 1 N NaOH) before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide.

-

Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Neutralize the samples with an equivalent amount of acid (e.g., 0.1 N to 1 N HCl) before analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Incubate under the same conditions as acid and base hydrolysis and sample at the same time points.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

3.2.2. Data Presentation

The results of the hydrolytic stability studies should be summarized as shown in Table 2.

Table 2: Summary of Hydrolytic Degradation of this compound

| Stress Condition | Time (hours) | % Degradation | No. of Degradants | RRT of Major Degradant |

| 0.1 N HCl, RT | 24 | |||

| 0.1 N HCl, 60°C | 8 | |||

| 0.1 N NaOH, RT | 24 | |||

| 0.1 N NaOH, 60°C | 8 | |||

| Water, 60°C | 24 |

Oxidative Stability

Oxidative degradation can occur through exposure to oxygen or oxidizing agents. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

3.3.1. Experimental Protocol for Oxidative Degradation

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.

-

Oxidative Stress:

-

To an aliquot of the stock solution, add an equal volume of 3% to 30% hydrogen peroxide (H₂O₂).

-

Incubate the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis: Analyze the samples directly or after appropriate dilution using a stability-indicating HPLC method.

3.3.2. Data Presentation

The results of the oxidative stability studies should be summarized as shown in Table 3.

Table 3: Summary of Oxidative Degradation of this compound

| Stress Condition | Time (hours) | % Degradation | No. of Degradants | RRT of Major Degradant |

| 3% H₂O₂, RT | 24 | |||

| 30% H₂O₂, RT | 8 |

Photostability

Photostability testing is crucial to determine if a drug substance or product is susceptible to degradation upon exposure to light.[5]

3.4.1. Experimental Protocol for Photolytic Degradation

-

Sample Preparation:

-

For solid-state studies, spread a thin layer of the solid drug substance in a shallow dish.

-

For solution-state studies, prepare a 1 mg/mL solution in a suitable solvent (e.g., water:acetonitrile 50:50 v/v).

-

-

Light Exposure:

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

-

A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

-

-

Analysis: Analyze the exposed and dark control samples using a stability-indicating HPLC method.

3.4.2. Data Presentation

The results of the photostability studies should be summarized as shown in Table 4.

Table 4: Summary of Photolytic Degradation of this compound

| Sample State | Condition | % Degradation | No. of Degradants | RRT of Major Degradant |

| Solid | Exposed | |||

| Solid | Dark Control | |||

| Solution | Exposed | |||

| Solution | Dark Control |

Thermal Stability

Thermal degradation studies assess the stability of the drug substance at elevated temperatures.

3.5.1. Experimental Protocol for Thermal Degradation

-

Sample Preparation:

-

For solid-state studies, place the solid drug substance in a suitable container.

-

For solution-state studies, prepare a 1 mg/mL solution in a suitable solvent.

-

-

Thermal Stress:

-

Expose the samples to elevated temperatures (e.g., 60°C, 80°C) in a thermostatically controlled oven.

-

For solid-state studies, also consider the effect of humidity (e.g., 75% RH).

-

Withdraw samples at appropriate time intervals.

-

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

3.5.2. Data Presentation

The results of the thermal stability studies should be summarized as shown in Table 5.

Table 5: Summary of Thermal Degradation of this compound

| Sample State | Condition | Time (days) | % Degradation | No. of Degradants | RRT of Major Degradant | | :--- | :--- | :--- | :--- | :--- | | Solid | 60°C | 7 | | | | | Solid | 80°C | 7 | | | | | Solution | 60°C | 7 | | | |

Analytical Methodologies

A stability-indicating analytical method is required to separate the drug substance from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common technique.[6] Mass Spectrometry (MS) coupled with LC is invaluable for the identification and structural elucidation of degradation products.

4.1. Proposed HPLC Method

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Potential Degradation Pathway

Based on the known chemistry of the quinolinone ring system, a potential degradation pathway for this compound is proposed. The primary sites susceptible to degradation are the methoxy group and the heterocyclic ring.

References

- 1. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. benchchem.com [benchchem.com]

- 5. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Promise of 4-Methoxy-1H-quinolin-2-one: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The quinolin-2-one core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological activities. Among these, 4-Methoxy-1H-quinolin-2-one emerges as a compound of significant interest for therapeutic applications, demonstrating potential in anticancer, anti-inflammatory, antimicrobial, and neuroprotective arenas. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. While specific quantitative data for the parent compound is emerging, this document leverages data from closely related analogs to build a strong case for its therapeutic potential and to provide a framework for future research and development.

Potential Therapeutic Applications

The therapeutic versatility of the 4-methoxy-quinolin-2-one scaffold is notable. Research into its derivatives has unveiled a spectrum of biological activities, suggesting its potential as a lead compound for a new generation of therapeutics.

Anticancer Activity

Quinolin-2-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The introduction of a methoxy group at the 4-position is a key structural feature in several potent compounds. While direct IC50 values for this compound are not extensively reported in publicly available literature, the data for structurally similar analogs underscore the promise of this chemical class. The anticancer activity is often attributed to the modulation of critical signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory properties of quinolin-2-one derivatives are another area of active investigation. These compounds have been shown to inhibit key inflammatory mediators. For instance, a study on 4-methoxy-5-hydroxycanthin-6-one, a natural alkaloid with a related core structure, demonstrated significant inhibition of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release in LPS-stimulated macrophages[1]. This suggests that this compound could exert its anti-inflammatory effects through the modulation of inflammatory pathways such as NF-κB and MAPK.

Antimicrobial Activity

Neuroprotective Effects

Emerging research points towards the neuroprotective potential of quinolinone derivatives. The mechanisms underlying these effects are thought to involve the modulation of signaling pathways that protect neurons from excitotoxicity and oxidative stress. The structural features of this compound make it a candidate for investigation in the context of neurodegenerative diseases.

Quantitative Data on Related Quinolin-2-one Derivatives

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological activities of various structurally related quinolin-2-one derivatives.

Table 1: Comparative in vitro Anticancer Activity of Quinolin-2-one Analogs

| Compound ID | R Group (at various positions) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-methoxy and 2,4-dimethoxy substitutions at the 2-arylpyrimido functionality | HT-1080, HT-29 | Not specified | [2] |

| 2 | 3,4,5-trimethoxy substitutions at the 2-arylpyrimido group | HT-1080, HT-29 | Not specified | [2] |

| 3 | 4-phenoxyquinoline derivative (1s) | A549, H460, HT-29, MKN45, U87MG | 0.39, 0.18, 0.38, 0.81 | [3] |

| 4 | 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative (16) | HT-29, MKN-45, A549 | 0.08, 0.22, 0.07 | [4] |

Table 2: Comparative in vitro Anti-inflammatory Activity of a Related Alkaloid

| Compound | Assay | Cell Line | Activity | Reference |

| 4-methoxy-5-hydroxycanthin-6-one | NO Production Inhibition | RAW 264.7 | Significant inhibition | [1] |

| 4-methoxy-5-hydroxycanthin-6-one | TNF-α Release Inhibition | RAW 264.7 | Significant inhibition | [1] |

Key Signaling Pathways

The therapeutic effects of quinolin-2-one derivatives are often mediated through the modulation of key intracellular signaling pathways that regulate cell fate. The PI3K/Akt/mTOR and MAPK pathways are central to these mechanisms.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several quinolinone derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibitory points for this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. It consists of several subfamilies, including ERK, JNK, and p38. Aberrant MAPK signaling is also implicated in various diseases, including cancer and inflammatory disorders. Quinolinone derivatives have been reported to modulate MAPK signaling, contributing to their therapeutic effects.

Caption: The MAPK/ERK signaling pathway with potential points of inhibition by this compound and its analogs.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments cited in the literature for related compounds.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from substituted anilines.

Protocol: Three-Step Synthesis

-

Synthesis of Substituted 2,4-dichloroquinoline:

-

An equimolar mixture of a substituted aniline (e.g., aniline) and malonic acid is carefully added to phosphoryl chloride in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated at 150°C for 5 hours.

-

After cooling, the reaction mixture is poured into ice water with vigorous stirring and neutralized with sodium carbonate.

-

The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the 2,4-dichloroquinoline derivative.

-

-

Synthesis of Substituted 2,4-dimethoxyquinoline:

-

The 2,4-dichloroquinoline derivative is heated with a freshly prepared solution of sodium methoxide in methanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-